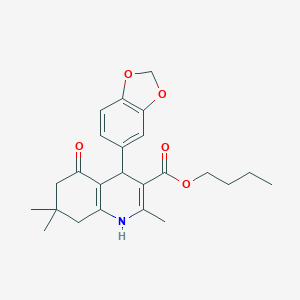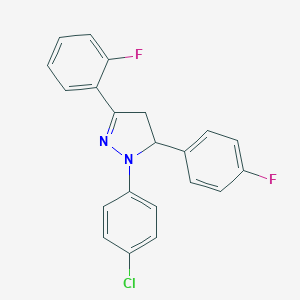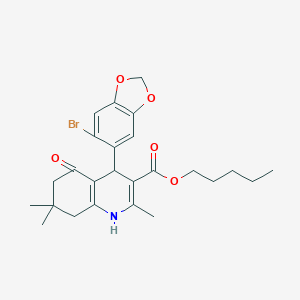![molecular formula C22H19BrINO2 B412726 N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-bromo-benzylamine and 4-iodo-aniline, followed by their coupling with 2-m-tolyloxy-acetic acid under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a probe or ligand in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-benzyl)-N-(4-chloro-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Iodo-benzyl)-N-(4-iodo-phenyl)-2-m-tolyloxy-acetamide
- N-(4-Bromo-benzyl)-N-(4-iodo-phenyl)-2-phenoxy-acetamide
Uniqueness
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation may provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H19BrINO2 |
|---|---|
Molecular Weight |
536.2g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19BrINO2/c1-16-3-2-4-21(13-16)27-15-22(26)25(20-11-9-19(24)10-12-20)14-17-5-7-18(23)8-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
SEZFDPXUWAVHNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


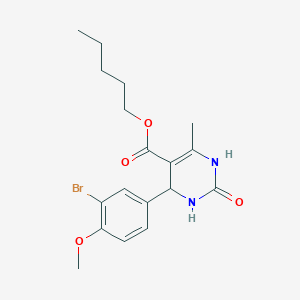
![2-[(3,4-Dimethylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B412645.png)
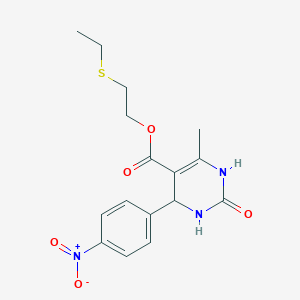
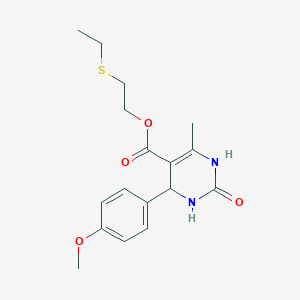
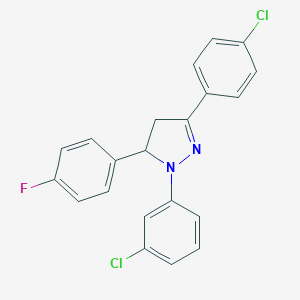
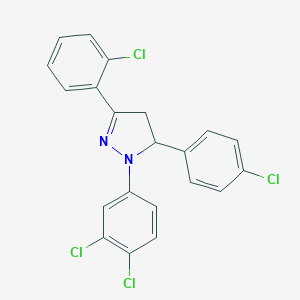
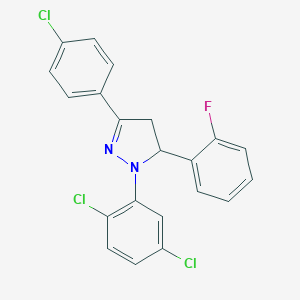
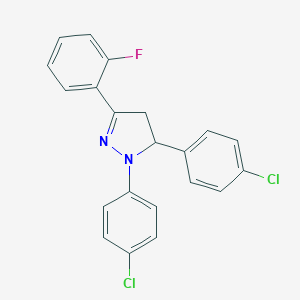
![2-{[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B412658.png)
![N-(4-chlorophenyl)-2-{[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B412659.png)
![2-{[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B412660.png)
